(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine
(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine
Brand Name:
Vulcanchem
CAS No.:
176486-94-5
VCID:
VC20921063
InChI:
InChI=1S/C10H19N/c1-7-3-4-9-8(2)5-11-6-10(7)9/h7-11H,3-6H2,1-2H3/t7-,8-,9+,10+/m0/s1
SMILES:
CC1CCC2C1CNCC2C
Molecular Formula:
C10H19N
Molecular Weight:
153.26 g/mol
(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine
CAS No.: 176486-94-5
Cat. No.: VC20921063
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176486-94-5 |
|---|---|
| Molecular Formula | C10H19N |
| Molecular Weight | 153.26 g/mol |
| IUPAC Name | (4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine |
| Standard InChI | InChI=1S/C10H19N/c1-7-3-4-9-8(2)5-11-6-10(7)9/h7-11H,3-6H2,1-2H3/t7-,8-,9+,10+/m0/s1 |
| Standard InChI Key | XFDFLVUGOJZRPW-AXTSPUMRSA-N |
| Isomeric SMILES | C[C@H]1CC[C@H]2[C@@H]1CNC[C@@H]2C |
| SMILES | CC1CCC2C1CNCC2C |
| Canonical SMILES | CC1CCC2C1CNCC2C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator